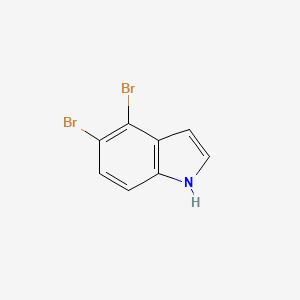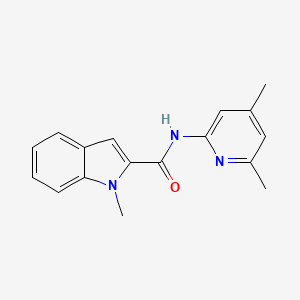
1H-Indole-2-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole carboxamides. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an indole ring substituted with a carboxamide group at position 2 and a methyl group at position 1. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2,4-dimethylpyridine.
Formation of the Indole Ring: The indole ring is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Pyridine and Indole Rings: The pyridine and indole rings are coupled through a carboxamide linkage, which is formed by the reaction of the carboxylic acid group on the indole ring with an amine group on the pyridine ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyridine or indole ring is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The specific pathways involved depend on the particular target and the context in which the compound is used.
Comparison with Similar Compounds
N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide: This compound has a similar structure but lacks one of the methyl groups on the pyridine ring.
N-(4,6-Dimethylpyridin-2-yl)-1H-indole-2-carboxamide: This compound has a similar structure but lacks the methyl group on the indole ring.
N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-3-carboxamide: This compound has a similar structure but has the carboxamide group at position 3 of the indole ring instead of position 2.
The uniqueness of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
142877-66-5 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-11-8-12(2)18-16(9-11)19-17(21)15-10-13-6-4-5-7-14(13)20(15)3/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
FYOFPQRNPDMRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


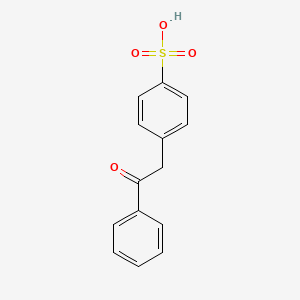

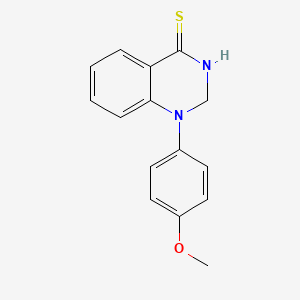
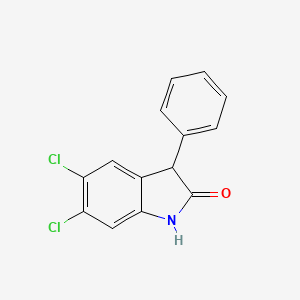
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)


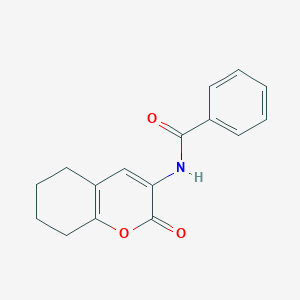
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
